6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine
Description
6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine is a purine nucleoside derivative characterized by a 2,4-dinitrophenylsulfanyl group at the 6-position of the purine ring and a β-D-ribofuranosyl moiety at the 9-position. This compound’s structural uniqueness lies in the combination of the sulfanyl linker and the nitro-substituted aromatic ring, which may influence solubility, stability, and bioactivity .
Properties
CAS No. |
600736-36-5 |
|---|---|
Molecular Formula |
C16H14N6O8S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(2,4-dinitrophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H14N6O8S/c23-4-9-12(24)13(25)16(30-9)20-6-19-11-14(20)17-5-18-15(11)31-10-2-1-7(21(26)27)3-8(10)22(28)29/h1-3,5-6,9,12-13,16,23-25H,4H2/t9-,12-,13-,16-/m1/s1 |
InChI Key |
BUSWCORNEUKRCY-RVXWVPLUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves multiple steps, typically starting with the preparation of the 2,4-dinitrophenyl sulfanyl intermediate. This intermediate is then reacted with a ribofuranosyl purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The ribofuranosyl purine moiety can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Biological Activity
6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine, commonly referred to as DNP-Ribofuranosyl Purine, is a synthetic compound with notable biological activities. Its structure includes a purine base linked to a ribofuranose sugar and a dinitrophenyl sulfanyl group, which contributes to its reactivity and potential therapeutic applications. The compound is characterized by the chemical formula and has a CAS number of 600736-36-5.
Biological Activity
The biological activity of DNP-Ribofuranosyl Purine has been the subject of various studies, highlighting its potential in several therapeutic areas:
- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties by inhibiting nucleotide biosynthesis pathways critical for viral replication. Specifically, targeting purine metabolism could enhance antiviral efficacy against viruses like hepatitis E virus (HEV) .
- Antitumor Properties : DNP-Ribofuranosyl Purine's structural analogs have shown promise in inhibiting cancer cell proliferation. Compounds with purine bases are known to interfere with nucleic acid synthesis in rapidly dividing cells, making them potential candidates for cancer therapy .
- Antimicrobial Effects : Some derivatives of purine compounds have demonstrated significant antibacterial and antifungal activities. The introduction of electron-withdrawing groups, such as the dinitrophenyl moiety in this compound, may enhance its interaction with microbial targets .
Case Study 1: Antiviral Mechanism
A study explored the mechanism by which purine analogs inhibit HEV replication. It was found that certain inhibitors deplete purine nucleotides, leading to reduced viral replication rates. This suggests that DNP-Ribofuranosyl Purine could be effective in similar antiviral applications .
Case Study 2: Antitumor Activity
Another investigation focused on the synthesis of pyrazole derivatives related to purines. These derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The study highlighted the importance of substituents on the purine ring for enhancing biological activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
